molecular formula C13H19NO5S B11766674 ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol

((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol

Cat. No.: B11766674
M. Wt: 301.36 g/mol
InChI Key: WIVOVWFFMKOSMX-VXGBXAGGSA-N
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Description

((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tosyl group attached to the morpholine ring, along with two hydroxymethyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with a suitable tosylating agent, such as p-toluenesulfonyl chloride, under basic conditions.

    Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced by reacting the intermediate product with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding morpholine derivative with reduced functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the design of novel therapeutic agents, particularly those targeting central nervous system disorders.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound finds use in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The tosyl group and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

    ((2R,6R)-4-Tosylmorpholine-2,6-diyl)diacetate: Similar structure but with acetate groups instead of hydroxymethyl groups.

    ((2R,6R)-4-Tosylmorpholine-2,6-diyl)diamine: Similar structure but with amine groups instead of hydroxymethyl groups.

Comparison:

    Uniqueness: ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol is unique due to the presence of hydroxymethyl groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

    Reactivity: The hydroxymethyl groups confer distinct reactivity patterns compared to other similar compounds, allowing for a broader range of chemical transformations and applications.

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

[(2R,6R)-6-(hydroxymethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-yl]methanol

InChI

InChI=1S/C13H19NO5S/c1-10-2-4-13(5-3-10)20(17,18)14-6-11(8-15)19-12(7-14)9-16/h2-5,11-12,15-16H,6-9H2,1H3/t11-,12-/m1/s1

InChI Key

WIVOVWFFMKOSMX-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](O[C@H](C2)CO)CO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)CO)CO

Origin of Product

United States

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